![molecular formula C8H10BrNO4 B1359157 1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione CAS No. 42014-52-8](/img/structure/B1359157.png)
1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione
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Overview
Description
“1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C8H10BrNO4. It is a derivative of pyrrolidine-2,5-dione, a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A series of novel pyrrolidine-functionalized purine and pyrimidine nucleosides was prepared via PyBOP-catalyzed S_NAr addition-elimination reactions of commercial halogenated precursors .Molecular Structure Analysis
The molecular structure of “1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring. The non-H atoms are nearly coplanar, with a maximum deviation of 0.030 Å .Chemical Reactions Analysis
Pyrrolidine-2,5-dione derivatives, such as “1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione”, are known to undergo various chemical reactions. For instance, they can be used in halogenation reactions .Physical And Chemical Properties Analysis
The molecular weight of “1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione” is 264.07 g/mol.Scientific Research Applications
Anticonvulsant Properties
The compound has been used in the synthesis of hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties . These compounds have shown broad-spectrum activity in animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .
Pain Management
The compound has also been found to be effective in various pain models. For instance, it has shown effectiveness in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .
Inhibition of Calcium Currents
The compound has been found to inhibit calcium currents mediated by Cav 1.2 (L-type) channels . This mechanism of action could be related to its anticonvulsant and pain management properties.
Crosslinking Reagent
The compound is a heterobifunctional crosslinking reagent. This means it contains two functional groups that can react with different types of molecules, making it useful in various chemical reactions.
Antimicrobial Activities
The compound has been used in the synthesis of metal complexes that have shown enhanced antimicrobial activities against Bacillus subtilis (gram+ive) and Escherichia coli (gram–ive bacteria) .
Antioxidant Activities
The same metal complexes synthesized using the compound have also demonstrated significant antioxidant activity . This makes the compound potentially useful in the development of antioxidant drugs.
Mechanism of Action
While the specific mechanism of action for “1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione” is not mentioned in the retrieved sources, pyrrolidine alkaloids and their derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Future Directions
The future directions for “1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione” and other pyrrolidine derivatives could involve further exploration of their biological activities and potential applications in the treatment of various diseases . The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-bromobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO4/c9-5-1-2-8(13)14-10-6(11)3-4-7(10)12/h1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGAKYYEPYSBCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628557 |
Source
|
Record name | 1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione | |
CAS RN |
42014-52-8 |
Source
|
Record name | Butanoic acid, 4-bromo-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42014-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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